3,5-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide
Description
3,5-Dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound featuring a 3,5-dimethyl-substituted benzofuran core linked to a 4-(morpholin-4-ylsulfonyl)phenyl group via an amide bond.
Properties
IUPAC Name |
3,5-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-14-3-8-19-18(13-14)15(2)20(28-19)21(24)22-16-4-6-17(7-5-16)29(25,26)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVHMQWRCPQKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.
Attachment of the Carboxamide Group: The carboxamide group can be attached through amidation reactions, typically using carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the benzofuran ring or the morpholine sulfonyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3,5-Dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural Analogs in Nicotinic Acetylcholine Receptor Targeting
- N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide (Boess et al., 2007):
- Key Differences : The target compound replaces the azabicyclo-octane and methoxyphenyl groups with a morpholinylsulfonylphenyl moiety.
- Implications : The absence of the azabicyclo-octane ring likely reduces selectivity for alpha7 nAChR, while the morpholinylsulfonyl group may improve aqueous solubility due to its polar nature.
- ABT-107 (Bitner et al., 2010):
Sulfonamide-Containing Analogs
- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ():
- Key Differences : This compound contains a pyrimidine-sulfanyl group and a trimethylbenzenesulfonamide moiety, contrasting with the target’s benzofuran-carboxamide and morpholinylsulfonylphenyl groups.
- Implications : The bromo and methoxy substituents in ’s compound may enhance electrophilic reactivity, whereas the target’s methyl groups prioritize lipophilicity and passive membrane diffusion.
Isobenzofuran Derivatives
- 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (): Key Differences: The dihydroisobenzofuran core and fluorophenyl group differ from the fully aromatic benzofuran and morpholinylsulfonylphenyl in the target.
Ethyl(phenyl)sulfamoyl Analogs
- N-[4-[Ethyl(phenyl)sulfamoyl]phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide (): Key Differences: The ethyl(phenyl)sulfamoyl group replaces the morpholinylsulfonyl moiety.
Research Findings and Implications
- Receptor Selectivity : The target compound’s morpholinylsulfonyl group may confer moderate alpha7 nAChR affinity, though likely lower than azabicyclo-octane derivatives due to reduced steric complementarity.
- Solubility vs. Lipophilicity: Morpholine enhances solubility compared to ethyl(phenyl) or fluorophenyl groups, making the target compound more suitable for intravenous formulations.
- Metabolic Stability : The fully aromatic benzofuran core likely resists oxidative metabolism better than dihydroisobenzofuran analogs.
Biological Activity
The compound 3,5-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide is a synthetic derivative known for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 372.47 g/mol
- IUPAC Name : this compound
The structural characteristics of this compound contribute to its biological activity, particularly through the presence of the morpholine and sulfonamide moieties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The morpholine group enhances solubility and bioavailability, while the sulfonamide moiety is crucial for binding to target proteins.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The benzofuran structure contributes to antioxidant activity, potentially mitigating oxidative stress in cells.
- Modulation of Cell Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are critical in cancer biology.
Biological Activity Data
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Cytotoxicity | MTT Assay | IC50 = 15 µM in A549 cells | |
| Antioxidant | DPPH Scavenging | 60% inhibition at 100 µg/ml | |
| Enzyme Inhibition | Kinase Inhibition | 70% inhibition at 10 µM |
Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated significant cytotoxic effects with an IC50 value of 15 µM for A549 cells, indicating potent activity against lung cancer cells.
Study 2: Antioxidant Effects
In another investigation, the compound exhibited substantial antioxidant activity, scavenging free radicals effectively. At a concentration of 100 µg/ml, it achieved a 60% reduction in DPPH radical concentration, suggesting potential applications in oxidative stress-related conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
